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Compound of Interest

Compound Name: 2-Cyclohexylacetamide

Cat. No.: B1347066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

structure of 2-Cyclohexylacetamide. The information is curated for researchers, scientists,

and professionals in the field of drug development who are interested in the synthesis,

characterization, and potential applications of this molecule.

Chemical Identity and Physical Properties
2-Cyclohexylacetamide, also known as cyclohexaneacetamide, is a primary amide derivative

of cyclohexaneacetic acid. It possesses a molecular formula of C₈H₁₅NO and a molecular

weight of approximately 141.21 g/mol .[1] The fundamental chemical identifiers and physical

properties are summarized in the table below.
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Identifier Value Reference

IUPAC Name 2-Cyclohexylacetamide N/A

Synonyms Cyclohexaneacetamide [1]

CAS Number 1503-87-3 [1]

Molecular Formula C₈H₁₅NO [1]

Molecular Weight 141.21 g/mol [1]

Boiling Point 301.3 °C at 760 mmHg [2]

Density 0.975 g/cm³ [2]

Melting Point
101-103 °C (for the isomer N-

Cyclohexylacetamide)
[3][4]

Note: An experimental melting point for 2-Cyclohexylacetamide is not readily available in the

cited literature. The value provided is for its structural isomer, N-Cyclohexylacetamide, and

should be considered as an estimate.

Structural Information
The chemical structure of 2-Cyclohexylacetamide consists of a cyclohexyl ring attached to an

acetamide group at the second carbon position. The connectivity of the atoms can be

represented by the SMILES string: NC(CC1CCCCC1)=O.[1]

Molecular Structure
Caption: 2D Chemical Structure of 2-Cyclohexylacetamide.

Spectroscopic Data (Predicted)
Experimental spectroscopic data for 2-Cyclohexylacetamide is not widely available. The

following tables provide predicted spectral characteristics based on the known structure and

data from similar compounds.

¹H NMR Spectroscopy (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

0.8 - 1.8 Multiplet 11H
Cyclohexyl -CH₂ and -

CH

2.0 - 2.2 Doublet 2H -CH₂-C=O

5.3 - 5.6 Broad Singlet 2H -NH₂

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (ppm) Assignment

25.5 - 26.5 Cyclohexyl C4

26.0 - 27.0 Cyclohexyl C3, C5

32.5 - 33.5 Cyclohexyl C2, C6

37.0 - 38.0 Cyclohexyl C1

44.0 - 45.0 -CH₂-C=O

175.0 - 176.0 C=O

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3180 Strong, Broad N-H Stretch (Amide)

2925, 2850 Strong C-H Stretch (Cyclohexyl)

1640 - 1680 Strong C=O Stretch (Amide I)

1550 - 1640 Medium N-H Bend (Amide II)

Experimental Protocols
Plausible Synthesis of 2-Cyclohexylacetamide
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A detailed experimental protocol for the synthesis of 2-Cyclohexylacetamide is not explicitly

available in the reviewed literature. However, a plausible and common method for the

preparation of primary amides is the reaction of an acid chloride with ammonia. The following is

a proposed experimental protocol based on this general chemical transformation.

Objective: To synthesize 2-Cyclohexylacetamide from Cyclohexylacetyl chloride.

Materials:

Cyclohexylacetyl chloride

Ammonium hydroxide (28-30% solution)

Dichloromethane (DCM)

Anhydrous sodium sulfate

Deionized water

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylacetyl

chloride (1 equivalent) in dichloromethane (100 mL).

Cool the solution to 0 °C using an ice bath.

Slowly add an excess of concentrated ammonium hydroxide solution (3 equivalents) to the

stirred solution. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2 hours.

Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL) and

then with brine (50 mL).

Dry the organic layer over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to yield crude 2-Cyclohexylacetamide.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethyl acetate/hexanes).

Synthesis Workflow

Start Dissolve Cyclohexylacetyl Chloride in DCM Cool to 0°C Add Ammonium Hydroxide Stir at Room Temperature Wash with Water and Brine Dry with Na₂SO₄ Evaporate Solvent Purify by Recrystallization End

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2-Cyclohexylacetamide.

Potential Biological Activity and Signaling Pathways
While specific biological signaling pathways for 2-Cyclohexylacetamide have not been

detailed in the available literature, the broader class of acetamide derivatives is known to

exhibit anticonvulsant properties.[5][6] The proposed mechanisms of action for these

compounds generally involve the modulation of neuronal excitability.

The primary molecular targets for many anticonvulsant drugs are voltage-gated ion channels

and neurotransmitter receptors.[1][3][7] It is plausible that 2-Cyclohexylacetamide could exert

its effects through one or more of the following generalized pathways:

Modulation of Voltage-Gated Sodium Channels: By binding to voltage-gated sodium

channels, the influx of sodium ions into neurons can be inhibited, leading to a reduction in
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the firing of action potentials and thereby suppressing seizure activity.

Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the

primary inhibitory neurotransmitter in the central nervous system. Acetamide derivatives may

enhance GABAergic signaling by acting on GABA-A receptors, increasing the influx of

chloride ions and hyperpolarizing the neuron, making it less likely to fire.[5]

Generalized Anticonvulsant Mechanisms

Modulation of Voltage-Gated Ion Channels Enhancement of GABAergic Neurotransmission
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Caption: Plausible signaling pathways for the anticonvulsant action of acetamide derivatives.

Solubility Profile (Qualitative)
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Quantitative solubility data for 2-Cyclohexylacetamide in various solvents is not readily

available. However, based on its chemical structure, a qualitative solubility profile can be

predicted. The presence of the polar amide group suggests solubility in polar solvents, while

the nonpolar cyclohexyl ring will contribute to solubility in less polar organic solvents.

Solvent Class Predicted Solubility Rationale

Polar Protic Solvents (e.g.,

Water, Ethanol, Methanol)
Sparingly Soluble to Soluble

The amide group can form

hydrogen bonds with protic

solvents.

Polar Aprotic Solvents (e.g.,

Acetone, DMSO, DMF)
Soluble

The polar nature of the solvent

can interact with the polar

amide group.

Nonpolar Solvents (e.g.,

Hexane, Toluene)
Slightly Soluble to Insoluble

The nonpolar cyclohexyl group

may allow for some interaction,

but the polar amide group will

limit solubility.

This in-depth technical guide provides a foundational understanding of 2-
Cyclohexylacetamide for research and development purposes. Further experimental

validation is necessary to confirm the predicted properties and to fully elucidate its biological

activity and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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